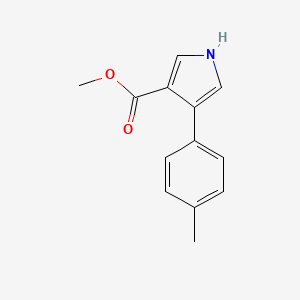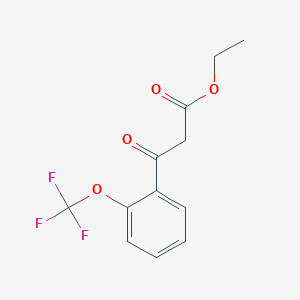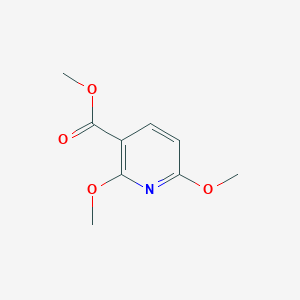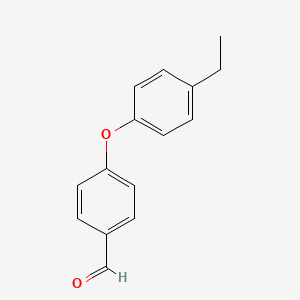
2,5-Diisopropylpyrazine
Vue d'ensemble
Description
2,5-Diisopropylpyrazine is an organic compound that belongs to the pyrazine family . It has a molecular formula of C10H16N2 .
Synthesis Analysis
Alkyl pyrazines, including this compound, can be synthesized by chemical methods or by certain microorganisms . The biosynthesis of this compound was studied in myxobacteria Nannocystis exedens subsp. cinnabarina and Chondromyces crocatus . Isotopically labeled precursors and proposed pathway intermediates were fed to agar plate cultures of the myxobacteria .Molecular Structure Analysis
The dominant metabolite was this compound as identified using a combination of high-resolution mass spectrometry, 1H- and 13C-nuclear magnetic resonance, gas chromatography-mass spectrometry .Chemical Reactions Analysis
The biosynthesis of this compound involves the reduction of valine to valine aldehyde. Its dimerization to 2,5-diisopropyldihydropyrazine and subsequent oxidation results in this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.25 g/mol .Applications De Recherche Scientifique
Croissance des champignons ectomycorhiziens
La 2,5-Diisopropylpyrazine a été identifiée comme un composant important des métabolites de la bactérie Paenibacillus sp. EJP73 . Cette bactérie a été démontrée comme une bactérie auxiliaire de la mycorhization (MHB) pour la symbiose Lactarius rufus – Pinus sylvestris . La présence de this compound a entraîné un effet négatif significatif sur la croissance radiale des hyphes de L. rufus EO3, mais a favorisé la ramification des hyphes et réduit la distance inter-noeud . Cette augmentation de la ramification des hyphes pré-symbiotiques, conduisant à une probabilité accrue d'infection des plantes, peut être un mécanisme important de la MHB .
Substance bioactive
La this compound est un type de 2,5-Diketopiperazines (DKPs), également appelées dipeptides cycliques . Les DKPs sont les dérivés peptidiques les plus simples dans la nature, formés par la condensation de deux acides aminés . Ils constituent une catégorie importante de substances bioactives présentant diverses structures .
Activités pharmacologiques
Les DKPs, y compris la this compound, présentent diverses activités pharmacologiques, notamment anticancéreuses, antibactériennes, antithrombotiques, neuroprotectrices, analgésiques et autres activités .
Synthèse chimique
La this compound peut être synthétisée par des méthodes chimiques . Elle peut également être synthétisée en un seul pot à l'aide d'une enzyme d'adénylation .
Synthèse biologique
En plus de la synthèse chimique, la this compound peut également être synthétisée par des méthodes biologiques .
Analyse structurale
La spectrométrie de masse est la méthode la plus courante pour l'analyse structurale de la this compound . Les DKPs peuvent être rapidement criblées et identifiées par MS en fonction du modèle de fragmentation du spectre de masse .
Mécanisme D'action
Target of Action
The primary targets of 2,5-Diisopropylpyrazine are the hyphae of the ectomycorrhizal fungus Lactarius rufus . This compound is produced by the helper bacterium Paenibacillus sp. EJP73 and has been shown to significantly affect the growth of L. rufus .
Mode of Action
This compound interacts with its targets by influencing the growth patterns of the hyphae of L. rufus. Specifically, it has been observed to enhance hyphal branching and reduce internode distance . This interaction leads to changes in the growth and development of the fungus, potentially increasing the likelihood of plant infection .
Biochemical Pathways
The biosynthesis of this compound involves the dimerization of amino acid-derived α-amino aldehydes . This process is biomimetic and leads to the formation of several 2,5-disubstituted pyrazine natural products . The production of this compound is strongly stimulated by valine supplementation .
Pharmacokinetics
Its molecular formula is c10h16n2, and it has an average mass of 164247 Da . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The action of this compound results in increased pre-symbiotic hyphal branching of L. rufus, which leads to an increased likelihood of plant infection . This suggests that this compound may play a significant role in the symbiotic relationship between L. rufus and its host plants.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound by Paenibacillus sp. EJP73 is strongly stimulated by valine supplementation . Additionally, synthesized this compound and elevated CO2 (2,000 ppm) were tested as specific volatile metabolites in a dual plate system, but neither produced the response shown when strain EJP73 was present . This suggests that the action, efficacy, and stability of this compound may be influenced by specific environmental conditions.
Analyse Biochimique
Biochemical Properties
2,5-Diisopropylpyrazine plays a significant role in biochemical reactions, particularly in microbial metabolism. It is produced by bacteria such as Paenibacillus polymyxa during the biosynthesis of polymyxin . The production of this compound is stimulated by the presence of valine, an amino acid that serves as a precursor in its biosynthetic pathway . This compound interacts with various enzymes and proteins involved in its biosynthesis and degradation, including high-resolution mass spectrometry, nuclear magnetic resonance, and gas chromatography-mass spectrometry .
Cellular Effects
This compound has been shown to influence the growth and development of certain fungi and bacteria. For instance, it promotes hyphal branching and growth in the ectomycorrhizal fungus Lactarius rufus when produced by the helper bacterium Paenibacillus sp . This compound also affects the mycelial growth of mushrooms, enhancing growth in species such as Pleurotus ostreatus and Pleurotus eryngii . These effects suggest that this compound plays a role in cell signaling pathways and cellular metabolism in these organisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It is identified as a significant component in the volatile metabolites produced by Paenibacillus sp. during growth . The compound’s effects on hyphal branching and growth are likely due to its role as a signaling molecule that influences gene expression and enzyme activity in the target organisms . Additionally, this compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its production is correlated with the growth phase of the producing bacteria, with higher levels observed during active growth . The stability and degradation of this compound in laboratory conditions depend on factors such as temperature, pH, and the presence of other metabolites. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in promoting fungal growth and development .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. While specific studies on this compound’s dosage effects in animal models are limited, general principles of pharmacokinetics and pharmacodynamics suggest that higher doses may lead to increased biological activity and potential toxicity . It is essential to determine the threshold levels at which this compound exerts its beneficial effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism, particularly valine . The biosynthesis of this compound involves the incorporation of valine into its structure, followed by enzymatic reactions that form the pyrazine ring. The metabolic pathways of this compound also intersect with those of other pyrazine derivatives, highlighting its role in microbial secondary metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In microbial systems, the compound is likely transported across cell membranes by specialized transporters that recognize its structure . Once inside the cell, this compound may bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. In microbial cells, the compound may localize to specific organelles or compartments where it exerts its biological effects . Targeting signals and post-translational modifications may play a role in directing this compound to its site of action, ensuring its proper function within the cell .
Propriétés
IUPAC Name |
2,5-di(propan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJYUERPFWUCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2,5-diisopropylpyrazine described in the research?
A1: The research [] presents a novel, concise approach to synthesizing this compound and other 2,5-disubstituted pyrazines. This method utilizes readily available and inexpensive amino acids as starting materials. The process involves the dimerization of amino acid-derived α-amino aldehydes, mimicking a proposed biosynthetic pathway found in nature. This biomimetic approach offers a potential alternative to traditional synthetic methods.
Q2: How does the choice of solvent impact the synthesis of 2,5-disubstituted pyrazines?
A2: The study [] highlights the crucial role of solvent selection in the one-pot synthesis of 2,5-disubstituted pyrazines. Choosing the appropriate solvent facilitates not only the hydrogenolysis of Cbz-protected α-amino aldehydes but also the subsequent dimerization and oxidation steps, ultimately yielding the desired pyrazine product.
Q3: Could this biomimetic approach be applied to the synthesis of other pyrazine alkaloids?
A3: While the research [] focuses on this compound, 2,5-bis(3-indolylmethyl)pyrazine, and actinopolymorphol C, the underlying principle of using α-amino aldehyde dimerization holds promise for the synthesis of other structurally related pyrazine alkaloids. Further research exploring different amino acid precursors and reaction conditions could broaden the applicability of this biomimetic strategy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)


![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)


![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)

